Galiellalactone

Übersicht

Beschreibung

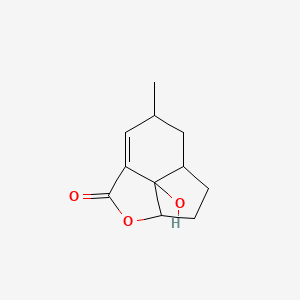

Galiellalactone is a secondary fungal metabolite first isolated from the ascomycete Galiella rufa. This compound is notable for its unique [5,5,6]-fused tricyclic ring system and the presence of an α,β-unsaturated lactone ring, which acts as a Michael acceptor. This compound has garnered significant interest due to its diverse bioactivities, including anti-tumor, anti-inflammatory, anti-HIV, and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of galiellalactone involves several key steps, including ring-closing enyne metathesis and intramolecular Diels–Alder reactions. One approach starts with dienyne, which undergoes ring-closing enyne metathesis using Grubbs second-generation catalyst, followed by deketalization, oxidative cleavage of the diol, and Wittig olefination .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthetic routes developed in research laboratories provide a foundation for potential scale-up. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Galiellalactone undergoes various chemical reactions, including:

Intramolecular Diels–Alder Reaction: This reaction is crucial for constructing the tricyclic core structure of this compound.

Michael Addition: The α,β-unsaturated lactone ring acts as a Michael acceptor, facilitating nucleophilic addition reactions.

Common Reagents and Conditions:

Grubbs Second-Generation Catalyst: Used in ring-closing enyne metathesis.

Oxidative Cleavage Reagents: Such as periodate for diol cleavage.

Major Products: The major products formed from these reactions include intermediates that lead to the final tricyclic structure of this compound .

Wissenschaftliche Forschungsanwendungen

Research Findings

-

Prostate Cancer

- Galiellalactone has been shown to induce apoptosis in prostate cancer cells expressing active phosphorylated STAT3. In studies involving androgen-insensitive cell lines such as DU145 and PC-3, it was found that this compound effectively inhibited STAT3-mediated luciferase activity and reduced the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- In vivo studies demonstrated that this compound significantly suppressed tumor growth in xenograft models of prostate cancer, achieving a 42% reduction in tumor volume .

-

Triple-Negative Breast Cancer

- This compound analogues have been developed to enhance its efficacy against triple-negative breast cancer (TNBC). For instance, SG-1721, a novel analogue, was found to inhibit STAT3 signaling effectively, leading to increased apoptosis when combined with radiotherapy . This combination treatment showed promise in attenuating tumor growth in breast xenograft models.

-

Cancer Stem Cells

- Research indicates that this compound can reduce the proportion of aldehyde dehydrogenase-positive (ALDH+) prostate cancer stem-like cells, which are associated with tumorigenicity and resistance to conventional therapies. Treatment with this compound led to a significant decrease in ALDH+ cells in both DU145 and LNCaP cell lines . This effect suggests its potential role in targeting cancer stem cells within tumors.

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cancer Type | Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| Prostate Cancer | DU145 | Inhibition of STAT3 signaling | Induced apoptosis; reduced tumor growth by 42% |

| PC-3 | Inhibition of STAT3-mediated gene expression | Reduced Bcl-2 and Cyclin D1 levels | |

| Triple-Negative Breast Cancer | MDA-MB-231 | Inhibition of STAT3 signaling | Enhanced apoptotic effect with radiotherapy |

| SG-1721 (analogue) | Targeting p-STAT3 | Significant tumor growth attenuation |

Wirkmechanismus

Galiellalactone exerts its effects primarily by inhibiting STAT3, a transcription factor involved in various cellular processes. The α,β-unsaturated lactone ring of this compound acts as a Michael acceptor, forming a covalent bond with cysteine residues on STAT3. This inhibits the DNA binding activity of STAT3, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Dihydro-seco-galiellalactone: A derivative of galiellalactone with similar structural features.

Aza-ketogaliellalactams: Analogues that maintain the [5,5,6]-tricyclic scaffold but with modifications to the lactone ring.

Uniqueness: this compound’s unique tricyclic structure and its potent inhibition of STAT3 distinguish it from other similar compounds. Its ability to act as a Michael acceptor and form covalent bonds with specific protein residues enhances its bioactivity and therapeutic potential .

Biologische Aktivität

Galiellalactone is a fungal metabolite that has garnered significant attention in cancer research due to its potent biological activity, particularly as an inhibitor of the transcription factor STAT3 (Signal Transducer and Activator of Transcription 3). This compound has been studied for its potential therapeutic applications, especially in the context of prostate cancer and other malignancies where STAT3 plays a critical role in tumor progression and resistance to therapy.

This compound functions primarily by irreversibly binding to STAT3, preventing its interaction with DNA and inhibiting downstream signaling pathways essential for cancer cell survival and proliferation. The compound has been shown to covalently modify specific cysteine residues in the STAT3 protein, leading to a reduction in its transcriptional activity without affecting its phosphorylation state .

Key Findings:

- Cysteine Modification : this compound binds covalently to cysteine residues (Cys-367, Cys-468, Cys-542) in STAT3 .

- Inhibition of DNA Binding : The compound inhibits STAT3's ability to bind DNA, thereby blocking its transcriptional activity .

- Induction of Apoptosis : Treatment with this compound induces apoptosis in prostate cancer cells expressing active STAT3, particularly in androgen-insensitive cell lines such as DU145 .

Effects on Cancer Stem Cells

Recent studies have highlighted the efficacy of this compound against cancer stem cells (CSCs), which are often resistant to conventional therapies. In vitro experiments demonstrated that this compound significantly reduced the viability of docetaxel-resistant prostate CSCs and inhibited their ability to form colonies and spheres . This suggests that this compound may be a valuable agent in overcoming treatment resistance in prostate cancer.

In Vivo Studies

In vivo experiments using xenograft models have shown that this compound can effectively reduce tumor growth. For instance, daily administration of this compound resulted in a 42% reduction in tumor growth in mice bearing DU145 xenografts . These findings support the potential of this compound as a therapeutic candidate for hormone-refractory prostate cancer.

Summary of Biological Activities

| Activity | Description |

|---|---|

| STAT3 Inhibition | Irreversibly binds to STAT3, blocking DNA binding and transcriptional activity. |

| Induction of Apoptosis | Triggers caspase-dependent apoptosis in prostate cancer cells. |

| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells, disrupting normal cell cycle progression. |

| Anti-Cancer Stem Cell Activity | Reduces viability and colony formation ability of docetaxel-resistant CSCs. |

| Tumor Growth Inhibition | Demonstrated significant reduction in tumor growth in xenograft models. |

Case Studies

- Prostate Cancer Treatment : A study demonstrated that this compound inhibits the viability of docetaxel-resistant prostate cancer spheres derived from patient samples, indicating its potential use in treating resistant forms of the disease .

- Combination Therapy Potential : In combination with enzalutamide (ENZ), this compound showed enhanced effects on reducing cell proliferation and PSA levels in enzalutamide-resistant prostate cancer models, suggesting synergistic potential .

Eigenschaften

IUPAC Name |

11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-6-4-7-2-3-9-11(7,13)8(5-6)10(12)14-9/h5-7,9,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIISBQQYAGDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C2(C(=C1)C(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395194 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133613-71-5 | |

| Record name | Galiellalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of galiellalactone?

A1: this compound directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein. [, , , , , , ]

Q2: How does this compound interact with STAT3?

A2: this compound acts as a cysteine-reactive inhibitor, forming a covalent bond with one or more cysteine residues on the STAT3 protein. [, ]

Q3: What are the downstream consequences of this compound binding to STAT3?

A3: Binding of this compound prevents STAT3 from binding to DNA, effectively blocking its transcriptional activity. This inhibition disrupts STAT3 signaling pathways. [, ]

Q4: What is the significance of STAT3 as a therapeutic target in cancer?

A4: STAT3 is frequently found to be constitutively active in various cancers, including prostate cancer. This constitutive activation contributes to tumor growth, drug resistance, and metastasis. [, , , , , ]

Q5: What are the observed effects of this compound on prostate cancer cells?

A5: this compound has demonstrated the ability to inhibit the proliferation of prostate cancer cells that express activated STAT3. Additionally, it can induce apoptosis in these cells. [, , , , , , ]

Q6: How does this compound affect prostate cancer stem cell-like cells?

A6: this compound has shown promising results in targeting prostate cancer stem cell-like cells, a subpopulation of cells implicated in tumor recurrence and resistance to conventional therapies. It has been shown to decrease the proportion of these cells and induce apoptosis. [, , ]

Q7: Beyond its effects on cell proliferation and apoptosis, how else does this compound impact cancer cells?

A7: Research suggests that this compound can affect microtubule organization and subsequently hinder the migration ability of prostate cancer cells. [] It may also activate the ATM/ATR-mediated DNA damage response (DDR) pathway, leading to cell cycle arrest and impacting DNA repair mechanisms. []

Q8: What is the significance of this compound's effect on the tumor microenvironment?

A8: this compound has been shown to inhibit the generation of Myeloid-Derived Suppressor Cells (MDSCs) from monocytes. MDSCs are known to contribute to immunosuppression within the tumor microenvironment, and their inhibition could enhance antitumor immunity. [, ]

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C15H18O3, and its molecular weight is 246.30 g/mol. [, ]

Q10: What are the key structural features of this compound?

A10: this compound features a [, , ]-tricyclic ring system, including a lactone moiety and a double bond. [, , , ]

Q11: How do structural modifications affect the activity of this compound analogues?

A11: Research on this compound analogues has explored modifications at various positions on the molecule, particularly at C-4 and C-7. These modifications have been shown to impact the compound's activity and potency. [, , ]

Q12: Have any this compound analogues shown improved activity?

A12: Yes, analogues like SG-1709 and SG-1721 have demonstrated greater potency in inhibiting STAT3 phosphorylation compared to the parent compound. []

Q13: What strategies have been explored to improve the stability and bioavailability of this compound?

A14: Prodrug strategies have been employed to enhance the drug-like properties of this compound. Notably, GPA512, a thiol adduct prodrug, has shown promising results in in vitro and in vivo studies, exhibiting improved stability and bioavailability compared to the parent compound. [, ]

Q14: What in vitro models have been used to investigate the activity of this compound?

A15: Various in vitro models, including cell lines derived from prostate cancer and other cancer types, have been employed to study the effects of this compound. These studies have provided insights into its mechanism of action, impact on cell proliferation, apoptosis induction, and effects on signaling pathways. [, , , , , , , , , , , , ]

Q15: What in vivo models have been used to evaluate the efficacy of this compound?

A16: Preclinical studies have utilized xenograft models, particularly in mice, to assess the in vivo efficacy of this compound and its prodrugs. These studies have demonstrated the compound's ability to suppress tumor growth and metastasis. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.